Diethylzinc is not naturally occurring. It is typically synthesized for research purposes or industrial applications. Its significance lies in its ability to introduce an ethyl group to various organic molecules. This proves valuable in organic synthesis, particularly for creating new carbon-carbon bonds [].
Diethylzinc possesses a linear molecular structure. The central zinc atom forms two covalent bonds with each ethyl (C2H5) group. These ethyl groups are arranged in a tetrahedral geometry around the zinc atom, resulting in a non-polar molecule [].
The presence of two relatively large and electron-donating ethyl groups bonded to the relatively small and electron-deficient zinc atom creates a polarity within the molecule. This polarity contributes to the reactivity of Diethylzinc [].
Diethylzinc can be synthesized through the reaction of zinc metal with diethylmercury or diethylzinc chloride in an inert atmosphere [].
One common method involves the following reaction:
Zn + Hg(C2H5)2 → (C2H5)2Zn + Hg (Eq. 1) []
Diethylzinc is a versatile reagent involved in various organic reactions. Here are two key examples:
For example, the reaction of Diethylzinc with benzaldehyde yields ethanol:
(C2H5)2Zn + O=CHC6H5 -> CH3CH2OH + Zn(C6H5)O (Eq. 2) []
The overall reaction can be represented as:
(C2H5)2Zn + CH2I2 → (CH2)ZnI + C2H5I (Eq. 3)
(CH2)ZnI + alkene → cyclopropane + ZnI2 (Eq. 4)
Diethylzinc is highly pyrophoric, meaning it ignites spontaneously upon contact with air or moisture. This decomposition reaction releases heat and produces zinc oxide, ethane, and water vapor [].
(C2H5)2Zn + O2 -> ZnO + C2H6 + H2O (Eq. 5) []
Flammable;Corrosive;Environmental Hazard